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Compound of Interest

Compound Name: kalata B1

Cat. No.: B1576299

An in-depth exploration of the ethnobotanical roots, biosynthesis, and multifaceted biological
activities of the prototypic cyclotide, Kalata B1, from Oldenlandia affinis.

Executive Summary

Kalata B1 is the archetypal member of the cyclotide family, a unique class of ribosomally
synthesized and post-translationally modified peptides from plants. Characterized by a head-to-
tail cyclized backbone and a knotted arrangement of three disulfide bonds forming a cyclic
cystine knot (CCK) motif, Kalata B1 exhibits exceptional stability and a diverse range of
biological activities. Its discovery is a compelling example of ethnobotany guiding modern
scientific investigation, originating from the traditional use of a decoction of Oldenlandia affinis
leaves by women in the Democratic Republic of Congo to facilitate childbirth. This technical
guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological
activities of Kalata B1, supported by quantitative data, detailed experimental protocols, and
visualizations of key pathways.

Discovery and Ethnobotanical Origin

The journey to the discovery of Kalata B1 began with the traditional medicinal practices of the
Lulua tribe in the Democratic Republic of Congo. For generations, they have used a tea, known
locally as "kalata-kalata," prepared from the leaves of Oldenlandia affinis to induce and
accelerate labor.[1][2] In the 1960s, Norwegian doctor Lorents Gran, while working in the
region, observed this practice and its potent uterotonic effects.[1][2] Intrigued by the fact that
the preparation remained active even after boiling—a process that would typically denature
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most proteins—Dr. Gran initiated a scientific investigation into the plant's bioactive constituents.

[2]

This pioneering work led to the isolation of the active principle, a peptide that was named
Kalata B1.[1][2] However, the techniques available at the time were insufficient to fully
elucidate its complex structure. It was not until 1995 that the unique molecular architecture of
Kalata B1 was fully characterized, revealing its novel head-to-tail cyclized peptide backbone
and the intricate cystine knot motif.[1] This discovery established Kalata B1 as the prototypic
member of a new family of plant proteins, now known as cyclotides.[1]

Origin and Biosynthesis

Kalata B1 is of ribosomal origin, meaning it is synthesized from a gene, unlike many other
cyclic peptides which are products of non-ribosomal peptide synthetases. In O. affinis, Kalata
B1 and other cyclotides are encoded by a multigene family.[3] The gene encoding the Kalata
B1 precursor is known as Oak1.[3]

The biosynthesis of Kalata B1 is a multi-step process involving post-translational modifications
of a larger precursor protein. This precursor protein has a modular structure:

e Endoplasmic Reticulum (ER) Signal Peptide: An N-terminal sequence of approximately 20
amino acids that directs the precursor protein into the secretory pathway.[3]

» N-terminal Prosequence: A region of 46-68 amino acids that is believed to play a role in the
correct folding and processing of the cyclotide domain.[3]

e Cyclotide Domain(s): One or more copies of the mature Kalata B1 sequence. The precursor
encoded by the Oakl gene contains a single Kalata B1 domain.[3] The cyclotide domains
are flanked by conserved amino acid sequences, such as GlyLeuPro or SerLeuPro, which
are recognized by processing enzymes.[3]

o C-terminal Prosequence: A short sequence following the cyclotide domain.
The maturation of Kalata B1 from its precursor involves the following key steps:

» Transcription and Translation: The Oakl gene is transcribed into mMRNA, which is then
translated into the precursor protein in the cytoplasm. The ER signal peptide directs the
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nascent polypeptide into the endoplasmic reticulum.

o Proteolytic Excision: Within the secretory pathway, specific proteases recognize and cleave
the precursor protein at the conserved flanking regions of the Kalata B1 domain, releasing

the linear peptide.

o Backbone Cyclization: A specialized enzyme, asparaginyl endopeptidase, is implicated in the

head-to-tail cyclization of the excised linear peptide.

o Oxidative Folding: The three disulfide bonds that form the characteristic cystine knot are

formed, resulting in the mature, exceptionally stable Kalata B1 peptide.

Processing & Maturation

Nucleus Cytoplasm / ER

Mature Kalata B1
(Cyclized & Folded)

Click to download full resolution via product page
Biosynthetic pathway of Kalata B1.

Quantitative Data Summary

The biological activities of Kalata B1 have been quantified in various assays. The following

tables summarize key findings.

Table 1: Bioactivity and Cytotoxicity of Kalata B1
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Assay Type Target Metric Value (pM)

) o HIV-1RF infected
Anti-HIV Activity ] ECso 0.9[1]
lymphoblastoid cells

Human
Cytotoxicity ) ICso0 6.3[1]
lymphoblastoid cells

o U-87 Glioblastoma
Cytotoxicity Cell ICso 3.21
ells

U-251 Glioblastoma

Cytotoxicity ICso 10.88
Cells
) o Human Red Blood
Hemolytic Activity ICso 26.0[1]
Cells (1 hr)
) o Human Red Blood
Hemolytic Activity ICso 77.0[1]
Cells (14 hr)
Insecticidal Activity Helicoverpa armigera LCso (estimated) ~112 pg/mL

ble 2: Biophvsical and Producti for Kal

Parameter Condition / Method Value

POPC/POPE/SM/cholesterol

Membrane Leakage ) ECso

vesicles
Molar Extinction Coefficient At 280 nm 5875 M1 cm™1[4]
Production Yield O. affinis suspension cultures 0.37 mg/g dry weight (max)

Experimental Protocols
Isolation and Purification of Native Kalata B1

This protocol outlines the extraction of Kalata B1 from its natural source, O. affinis.

o Extraction: Fresh aerial parts of O. affinis are ground and extracted with a 50:50 (v/v) mixture
of dichloromethane and methanol.
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e Solvent Partitioning: The crude extract is partitioned between n-butanol and water. The
butanol fraction, enriched with cyclotides, is collected.

e Size-Exclusion Chromatography: The butanol fraction is subjected to size-exclusion
chromatography on a Sephadex G-25 column to remove larger proteins and other
macromolecules.

» Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The cyclotide-
containing fraction is further purified by preparative RP-HPLC on a C18 column. A gradient of
acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is typically used for
elution. Fractions are monitored by UV absorbance at 214 nm and 280 nm.

o Purity Analysis: The purity of the isolated Kalata B1 is confirmed by analytical RP-HPLC and
mass spectrometry.

- . Extraction Solvent Partitioning Size-Exclusion Preparative RP-HPLC
> > >
0. affinis Plant Material " (DCMIMeOH) (n-Butanol/Water) | (Sephadex G-25) o (C18 Column) P bt il

4

Click to download full resolution via product page

Workflow for the isolation and purification of native Kalata B1.

Solid-Phase Peptide Synthesis (SPPS) of Kalata B1
Analogs

This protocol describes a general method for the chemical synthesis of linear Kalata B1
precursors for the production of analogs.

e Resin and Amino Acid Preparation: The synthesis is performed on a solid support resin (e.g.,
Wang resin) pre-loaded with the C-terminal amino acid. Fmoc-protected amino acids are
used.

e Chain Assembly: The peptide chain is assembled in a stepwise manner from the C-terminus
to the N-terminus. Each cycle consists of:

o Deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid with
a solution of piperidine in dimethylformamide (DMF).
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o Coupling: Activation of the next Fmoc-protected amino acid with a coupling reagent (e.g.,
HBTU, HATU) and its addition to the deprotected N-terminus of the growing peptide chain.

» Cleavage and Deprotection: Once the full-length linear peptide is assembled, it is cleaved
from the resin, and the side-chain protecting groups are removed using a cleavage cocktalil,
typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

 Purification: The crude linear peptide is purified by preparative RP-HPLC.

Structure Elucidation by Nuclear Magnetic Resonance
(NMR) Spectroscopy

The three-dimensional structure of Kalata B1 is determined using two-dimensional NMR
spectroscopy.

o Sample Preparation: A 1-2 mM solution of purified Kalata B1 is prepared in 90% H20/10%
D20 at a slightly acidic pH (around 4) to slow down amide proton exchange.

» Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR
spectrometer (e.g., 600 MHz or higher), including:

o TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations
between protons that are close in space (< 5 A), which provides distance restraints.

» Data Analysis:

o Resonance Assignment: The proton resonances are assigned to specific amino acids in
the sequence.

o Structure Calculation: The distance restraints obtained from the NOESY spectra, along
with dihedral angle restraints derived from coupling constants, are used as input for
structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D
structures consistent with the experimental data.
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o Structure Validation: The quality of the calculated structures is assessed using programs
like PROCHECK to evaluate their stereochemical parameters.

Biological Activities and Mechanisms of Action

Kalata B1 exhibits a wide range of biological activities, most of which are attributed to its ability
to disrupt cell membranes.

Uterotonic Activity

The traditional use of O. affinis to induce labor is due to the potent uterotonic activity of its
constituent cyclotides, including Kalata B1 and the even more potent Kalata B7.[3] This activity
is mediated through the interaction with G protein-coupled receptors (GPCRS), specifically the
oxytocin and vasopressin V1a receptors.[3] Binding of the cyclotide to these receptors on
uterine smooth muscle cells initiates a signaling cascade that leads to an increase in
intracellular calcium concentrations, triggering muscle contraction.
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Signaling pathway of Kalata B1-induced uterine contraction.
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Insecticidal Activity

Kalata B1 is a potent insecticide, particularly against lepidopteran pests. Its mechanism of
action involves the disruption of midgut epithelial cell membranes in susceptible insects. This
interaction is not receptor-mediated but rather a direct interaction with the lipid bilayer, leading
to pore formation and cell lysis. Kalata B1 shows a particular affinity for membranes containing
phosphatidylethanolamine (PE), a major component of insect cell membranes.

Antimicrobial and Anti-HIV Activity

Kalata B1 exhibits activity against some bacteria and has been shown to inhibit the replication
of HIV-1. The antimicrobial activity is also thought to be due to membrane disruption. However,
reports on its potency against specific bacteria like E. coli and S. aureus have been conflicting,
which may be due to differences in experimental conditions. The anti-HIV activity is believed to
be independent of a specific chiral receptor, as the all-D enantiomer of Kalata B1 also shows
activity, albeit at a lower level.[1] This suggests that the mechanism involves interaction with
the viral or host cell membrane.

Conclusion

The discovery of Kalata B1 from Oldenlandia affinis is a testament to the value of traditional
knowledge in modern drug discovery. Its unique cyclic cystine knot architecture confers
exceptional stability, making it a robust molecular scaffold. The diverse biological activities of
Kalata B1, from its traditional use as a uterotonic agent to its potent insecticidal and anti-HIV
properties, underscore its potential for development in various therapeutic and agricultural
applications. The detailed understanding of its biosynthesis and mechanism of action, as
outlined in this guide, provides a solid foundation for future research and development efforts
aimed at harnessing the remarkable properties of this prototypic cyclotide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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